molecular formula C10H8N4O4 B6358217 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 16459-36-2

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6358217
CAS No.: 16459-36-2
M. Wt: 248.19 g/mol
InChI Key: DYDVXNJAMMXMDA-UHFFFAOYSA-N
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Description

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields the desired pyrazole derivative in high efficiency.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and the use of recyclable catalysts to enhance yield and reduce waste. The use of green solvents and environmentally benign methods is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various ionic liquids . The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. It has been shown to block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells. This is achieved through the downregulation of Bcl-2 gene expression and the upregulation of Bax expression . These molecular pathways are crucial for the compound’s pro-apoptotic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-pyrazole derivatives such as:

  • 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

What sets 5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid apart is its unique combination of amino and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c11-9-6(10(15)16)5-12-13(9)7-3-1-2-4-8(7)14(17)18/h1-5H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDVXNJAMMXMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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